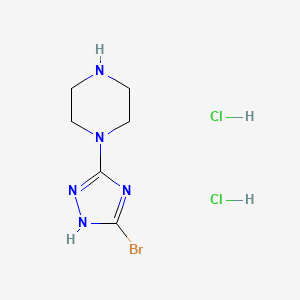

1-(3-Bromo-1H-1,2,4-triazol-5-YL)piperazine 2hcl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(3-Bromo-1H-1,2,4-triazol-5-YL)piperazine 2hcl” is a chemical compound that belongs to the class of piperazine derivatives . It has a molecular weight of 305 .

Synthesis Analysis

The synthesis of similar compounds involves modifying the cyano group of the nitro-triazole starting material within four steps to the tetrazol-1-ol and finally oxidizing the triazole selectively to the 1-hydroxy-triazole .Molecular Structure Analysis

The InChI code for this compound is1S/C6H10BrN5.2ClH/c7-5-9-6 (11-10-5)12-3-1-8-2-4-12;;/h8H,1-4H2, (H,9,10,11);2*1H . This indicates the presence of a bromo-1H-1,2,4-triazol-5-yl group attached to a piperazine ring. Chemical Reactions Analysis

The compound is part of the 1,2,4-triazoles family that have the ability to accept and transfer acyl groups in synthetic reactions, making it a useful catalyst for the synthesis of esters .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a high thermal stability with decomposition onset temperatures ranging from 147–228 °C .Applications De Recherche Scientifique

Antimicrobial Activity

- Piperazine derivatives containing substituted 1,2,3-triazoles have shown promise in antimicrobial activity. A study by (Yadav, Kaushik, & Kumar, 2022) indicates that these compounds, synthesized via click reaction, exhibited moderate to good activity against various microbial strains including Bacillus subtilis, Staphylococcus epidermidis, and Escherichia coli.

Antifungal and Anticancer Properties

- A series of 1,2,4-triazole derivatives containing a piperazine nucleus have been developed, with some showing promising antifungal and anticancer activities. As reported by (Mermer et al., 2018), these compounds exhibited significant antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities. Additionally, (Aouad et al., 2018) found that 1,2,3-triazole based benzothiazole-piperazine conjugates displayed moderate to potent activity against various cancer cell lines.

Antipsychotic and Antidepressant Effects

- Compounds containing the piperazine and triazole structures have been explored for their potential in treating mental health disorders. Research by (Howard et al., 1994) on CP-88,059, which includes a piperazine component, has shown promise as an antipsychotic agent. Furthermore, (Kumar et al., 2017) investigated 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds, finding significant antidepressant and antianxiety activity in animal models.

Molecular Structure and Reactivity Studies

- Studies have also been conducted on the molecular structure and reactivity of triazole derivatives. (Al-Ghulikah et al., 2021) explored the local reactive properties and adsorption behavior of a specific triazole derivative, providing insights into its stability and potential pharmaceutical applications.

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that 1,2,4-triazoles and their derivatives often interact with various enzymes and receptors in the body, which could potentially be the targets of this compound .

Mode of Action

1,2,4-triazoles are known to accept and transfer acyl groups in synthetic reactions, making them useful catalysts for the synthesis of esters . This suggests that the compound might interact with its targets by accepting and transferring acyl groups, thereby altering the function of the target molecules.

Biochemical Pathways

Given the potential for 1,2,4-triazoles to act as catalysts in synthetic reactions, it is plausible that this compound could influence a variety of biochemical pathways involving acyl group transfer .

Result of Action

Given the potential for 1,2,4-triazoles to act as catalysts in synthetic reactions, it is plausible that this compound could induce changes in the structure and function of target molecules, thereby influencing cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with target molecules .

Propriétés

IUPAC Name |

1-(5-bromo-1H-1,2,4-triazol-3-yl)piperazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrN5.2ClH/c7-5-9-6(11-10-5)12-3-1-8-2-4-12;;/h8H,1-4H2,(H,9,10,11);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAHJKTXHERYJOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NNC(=N2)Br.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BrCl2N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-ethyl 3-((4-((furan-2-carbonyl)oxy)benzylidene)amino)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2819546.png)

![2-((6-amino-1-(3-methoxyphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2819547.png)

![Tert-butyl trans-3a-methoxy-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B2819554.png)

![Methyl 4-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate](/img/structure/B2819557.png)

![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-1-(3,4-difluorophenyl)ethanone oxalate](/img/structure/B2819562.png)

![tert-butyl 3-(2-ethoxy-2-oxoethyl)-8-methyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B2819563.png)

![2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid](/img/structure/B2819565.png)